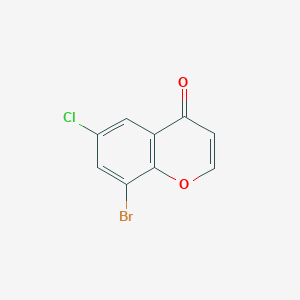
8-Bromo-6-chloro-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromo-6-chloro-4H-chromen-4-one is a chemical compound belonging to the chromone family, which is characterized by a benzopyranone structure. This compound is notable for its bromine and chlorine substitutions at the 8th and 6th positions, respectively. Chromones are known for their diverse biological activities and are used in various pharmaceutical and chemical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-6-chloro-4H-chromen-4-one can be achieved through several methods. One common approach involves the Pechmann condensation reaction, where substituted phenols react with cinnamic acid in the presence of polyphosphoric acid. The reaction mixture is typically heated in a water bath at 75–80°C for 1–1.5 hours . Another method involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions, followed by cyclization with trifluoroacetic acid and trifluoromethanesulfonic acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its production.
Analyse Des Réactions Chimiques
Types of Reactions
8-Bromo-6-chloro-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction of the carbonyl group in 4-chromanone derivatives can yield chroman-4-ol compounds.
Substitution: Halogen substitutions can occur, leading to the formation of different halogenated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reduction, potassium persulfate for oxidation, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions include various chromanone derivatives, such as 8-bromo-6-chloro-2-pentylchroman-4-ol and other halogenated chromones .
Applications De Recherche Scientifique
8-Bromo-6-chloro-4H-chromen-4-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 8-Bromo-6-chloro-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, chromone derivatives are known to inhibit enzymes like SIRT2 and exhibit activity against various biological targets, including cancer cells and microbial organisms . The exact pathways and molecular interactions depend on the specific biological context and the derivative .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Bromo-7-chloro-4H-chromen-4-one
- 6-Bromo-8-fluorochroman-4-one
- Ethyl 8-amino-6-bromo-4-oxo-4H-chromene-2-carboxylate
Uniqueness
8-Bromo-6-chloro-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other chromone derivatives, it may exhibit different reactivity and biological activity profiles, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C9H4BrClO2 |
|---|---|
Poids moléculaire |
259.48 g/mol |
Nom IUPAC |
8-bromo-6-chlorochromen-4-one |
InChI |
InChI=1S/C9H4BrClO2/c10-7-4-5(11)3-6-8(12)1-2-13-9(6)7/h1-4H |
Clé InChI |
NDLLKGKHHLXJDU-UHFFFAOYSA-N |
SMILES canonique |
C1=COC2=C(C1=O)C=C(C=C2Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 4,6-dichloropyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B15065406.png)



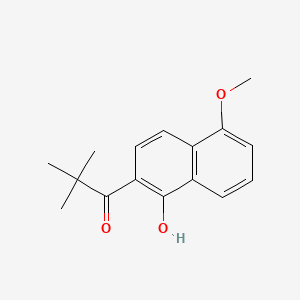

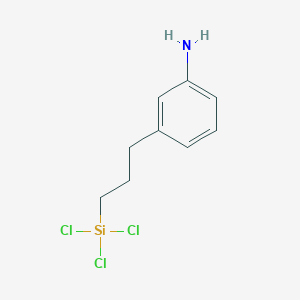
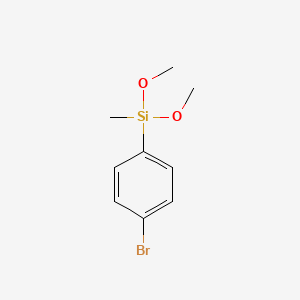
![5-Chloro-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B15065451.png)
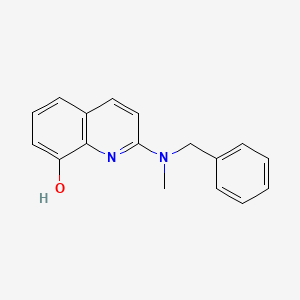
![2-Phenylimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B15065466.png)
